H-D-Trp-OBzl.HCl
Description
Contextual Significance of D-Amino Acids and Tryptophan Derivatives in Chemical Biology and Organic Synthesis
While L-amino acids are the primary components of proteins in most living organisms, D-amino acids have been found to play crucial biological roles. biopharmaspec.com They are present in microorganisms, plants, and even mammals, participating in processes like neurotransmission and bacterial cell wall synthesis. numberanalytics.comnih.gov For instance, D-serine acts as a co-agonist at NMDA receptors in the brain, which are important for memory and learning. nih.govnews-medical.net In the realm of synthetic chemistry, the incorporation of D-amino acids into peptides can increase their resistance to enzymatic degradation, a valuable property for therapeutic peptides. biopharmaspec.com
Tryptophan and its derivatives are of particular interest due to the unique properties of the indole (B1671886) side chain. cam.ac.uk This group can participate in various non-covalent interactions, making tryptophan residues crucial for protein structure and function. cam.ac.uk Synthetic tryptophan derivatives are widely used in the development of new drugs and as probes to study protein dynamics. cam.ac.ukchemrxiv.org The synthesis of modified tryptophan derivatives is an active area of research, with various methods being developed to create analogues with diverse functionalities. chim.ituniurb.itrsc.org
Overview of H-D-Trp-OBzl.HCl as a Chiral Building Block
This compound, also known as D-Tryptophan benzyl (B1604629) ester hydrochloride, is a chiral molecule, meaning it exists in a specific three-dimensional form that is a mirror image of its L-counterpart. numberanalytics.com This chirality is a key feature, making it a valuable "chiral building block" in organic synthesis. ambeed.com Chiral building blocks are essential for the construction of complex, stereospecific molecules, particularly in drug development where the chirality of a molecule can determine its biological activity. d-nb.info
The benzyl ester group in this compound serves as a protecting group for the carboxylic acid functionality of the tryptophan molecule. This protection allows chemists to selectively perform reactions on other parts of the molecule, such as the amino group, without interference from the carboxylic acid. The hydrochloride salt form enhances the compound's stability and solubility in certain solvents. chemimpex.com
Below is a table summarizing the key chemical properties of this compound:
| Property | Value |
| CAS Number | 22839-16-3 |
| Molecular Formula | C18H19ClN2O2 |
| Molecular Weight | 330.81 g/mol |
| IUPAC Name | benzyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate;hydrochloride |
| Physical Form | Solid |
| Storage Temperature | Ambient Storage |
| The data in this table is compiled from sources. sigmaaldrich.comnih.gov |
Historical Development and Evolution of its Use in Peptide Chemistry
The use of amino acid esters, including benzyl esters, has been a cornerstone of peptide chemistry for decades. The development of methods for protecting the carboxylic acid and amino groups of amino acids was a critical step that enabled the controlled, stepwise synthesis of peptides. spbu.ru The benzyl ester group, in particular, offered a means of protection that could be removed under specific conditions, a process known as deprotection.
Initially, peptide synthesis was primarily conducted in solution. spbu.ru In this classical approach, protected amino acid derivatives like this compound would be coupled one by one to a growing peptide chain. The choice of protecting groups was crucial to prevent unwanted side reactions and to ensure the formation of the desired peptide sequence.
The advent of solid-phase peptide synthesis (SPPS), pioneered by Robert Bruce Merrifield, revolutionized the field. While SPPS often employs different anchoring strategies to a solid support, the fundamental principles of using protected amino acid building blocks remain the same. The knowledge gained from solution-phase peptide chemistry, including the use of various protecting groups like benzyl esters, informed the development and refinement of SPPS techniques.
The incorporation of D-amino acids, such as D-tryptophan from this compound, into peptides became increasingly important as researchers sought to create more stable and potent peptide-based drugs. biopharmaspec.com The presence of a D-amino acid can significantly alter the three-dimensional structure of a peptide, influencing its binding to biological targets and its susceptibility to proteases. acs.org Today, this compound continues to be a valuable reagent in both solution-phase and solid-phase peptide synthesis, allowing for the creation of peptides with unique properties for a wide range of research and therapeutic applications. chemimpex.comnih.gov
Structure
2D Structure
Properties
IUPAC Name |
benzyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2.ClH/c19-16(18(21)22-12-13-6-2-1-3-7-13)10-14-11-20-17-9-5-4-8-15(14)17;/h1-9,11,16,20H,10,12,19H2;1H/t16-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOKDMGOWZOTZRA-PKLMIRHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CC2=CNC3=CC=CC=C32)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@@H](CC2=CNC3=CC=CC=C32)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60659795 | |
| Record name | Benzyl D-tryptophanate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60659795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22839-16-3 | |
| Record name | Benzyl D-tryptophanate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60659795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Optimization for H D Trp Obzl.hcl
Esterification Reactions for Benzyl (B1604629) Ester Formation
The core of synthesizing H-D-Trp-OBzl.HCl lies in the efficient esterification of the carboxylic acid group of D-tryptophan with benzyl alcohol. This transformation can be achieved through several approaches, each with distinct advantages and challenges.
Direct Esterification Approaches
Direct esterification, often employing the Fischer-Speier method, is a common route for producing amino acid esters. smolecule.com This method typically involves reacting the amino acid with an alcohol in the presence of an acid catalyst. smolecule.comnih.gov For the synthesis of this compound, D-tryptophan is treated with benzyl alcohol and an acid catalyst, such as p-toluenesulfonic acid (PTSA), often under reflux with azeotropic removal of water to drive the reaction to completion. smolecule.comnih.govresearchgate.net
However, tryptophan's sensitivity to acidic conditions presents a significant challenge, as it can lead to decomposition and racemization, resulting in lower yields and compromised optical purity. google.com To mitigate these issues, modifications to the standard Fischer-Speier protocol have been developed. One such improvement involves the use of p-toluenesulfonyl chloride in benzyl alcohol, which has been shown to facilitate a rapid and high-yield esterification of tryptophan. datapdf.com Another approach utilizes greener solvents like 2-methyltetrahydrofuran (B130290) (Me-THF) in place of hazardous options like benzene (B151609) or toluene (B28343), which has been demonstrated to produce enantiomerically pure benzyl esters of tryptophan in good yields. nih.gov
| Method | Catalyst/Reagent | Solvent | Key Advantages | Potential Drawbacks | Reference |
|---|---|---|---|---|---|
| Fischer-Speier Esterification | p-Toluenesulfonic acid | Cyclohexane (B81311), Toluene | Well-established, simple procedure. | Risk of racemization and decomposition with acid-sensitive tryptophan. researchgate.netgoogle.com | smolecule.comresearchgate.net |
| Modified Fischer-Speier | p-Toluenesulfonyl chloride | Benzyl alcohol | Rapid reaction, high yields. datapdf.com | Requires careful control of reaction conditions. | datapdf.com |
| Green Ether Method | p-Toluenesulfonic acid | 2-Methyltetrahydrofuran (Me-THF) | Avoids hazardous solvents, maintains enantiomeric purity. nih.gov | May require optimization for specific substrates. | nih.gov |
Transesterification Strategies
Transesterification offers an alternative pathway to benzyl esters. This method involves the conversion of one ester to another by reaction with an alcohol in the presence of a catalyst. While less common for the direct synthesis from the amino acid, it can be a viable strategy. For instance, a pre-formed methyl or ethyl ester of D-tryptophan could be transesterified with benzyl alcohol. Catalysts for such reactions can vary, with recent research highlighting the efficacy of tetranuclear zinc clusters for promoting transesterification under mild conditions. organic-chemistry.org This approach can be particularly advantageous for large-scale production, sometimes even proceeding under solvent-free conditions. organic-chemistry.org
Protecting Group Chemistry in Tryptophan Ester Synthesis
The use of protecting groups is a cornerstone of modern peptide and amino acid chemistry, preventing unwanted side reactions at reactive functional groups. In the context of synthesizing this compound, both the α-amino group and the indole (B1671886) nitrogen of the tryptophan side chain are potential sites for undesired reactions.
To prevent side reactions at the α-amino group during esterification, it is often temporarily protected. Common amine protecting groups include tert-Butyloxycarbonyl (Boc) and Carboxybenzyl (Cbz). masterorganicchemistry.com The Boc group, for example, is stable under many reaction conditions but can be readily removed with acid. masterorganicchemistry.compeptide.com The Cbz group is also widely used and can be removed by catalytic hydrogenation. masterorganicchemistry.com
The indole nitrogen of tryptophan is also susceptible to modification, particularly under acidic conditions. peptide.com To circumvent this, the indole nitrogen can be protected, for instance, with a Boc group in Fmoc-based chemistry or a formyl group in Boc-based synthesis. peptide.com The choice of protecting group strategy must be carefully considered to ensure it is orthogonal to the deprotection conditions of other protecting groups and the final cleavage of the ester. iris-biotech.de For example, a mild procedure for the esterification of acid-sensitive amino acids like tryptophan involves the thermal decomposition of benzyldimethylanilinium salts of N-protected tryptophan, such as t-Boc-Trp. publish.csiro.au
Hydrochloride Salt Formation Techniques
Once the D-tryptophan benzyl ester is synthesized, it is typically converted to its hydrochloride salt to enhance stability and improve handling characteristics. quora.com The formation of the hydrochloride salt is generally a straightforward process. A common method involves dissolving the free base of the amino acid ester in a dry organic solvent, such as diethyl ether, and then introducing hydrogen chloride gas. researchgate.net The hydrochloride salt, being insoluble in the organic solvent, precipitates out and can be collected by filtration. researchgate.net
An alternative to using gaseous HCl is the addition of a solution of HCl in an anhydrous solvent. For example, a solution of HCl in ether can be slowly added to the cooled solution of the free amine, leading to the precipitation of the desired hydrochloride salt. google.com Another method involves the use of thionyl chloride in an alcohol, which not only facilitates the esterification but also results in the formation of the amino ester hydrochloride salt. techniumscience.com
Chiral Purity Preservation in Synthesis
Maintaining the chiral integrity of the D-enantiomer throughout the synthesis is of utmost importance. Epimerization, the conversion of one enantiomer into its diastereomer, can occur at the α-carbon of the amino acid under certain conditions, particularly in the presence of strong acids or bases. google.compolypeptide.com
Strategies to Minimize Epimerization during Synthesis
Several strategies are employed to minimize epimerization during the synthesis of this compound. The choice of solvent and reaction temperature plays a crucial role. For instance, using solvents like cyclohexane, which forms a lower-boiling azeotrope with water compared to toluene, can help to keep reaction temperatures lower during Fischer-Speier esterification, thereby reducing the risk of racemization. nih.govresearchgate.net
The use of milder reaction conditions is also a key strategy. For example, a method involving the reaction of D-tryptophan with methyl tosylate in tetrahydrofuran (B95107) followed by workup and extraction has been developed to produce D-tryptophan lower alcohol esters with high optical purity, avoiding the strongly acidic systems that promote racemization. google.com Furthermore, biocatalytic approaches are emerging as powerful tools for stereoselective synthesis. For example, enzymes like tryptophanase have been studied for their ability to synthesize L-tryptophan from D-serine, highlighting the potential for enzymatic methods to achieve high stereospecificity. mdpi.com In a similar vein, single-module nonribosomal peptide synthetases (NRPSs) have been shown to catalyze the ATP-dependent stereoinversion of L-tryptophan to D-tryptophan with high enantiomeric excess. google.com
The careful selection of protecting groups and coupling reagents in peptide synthesis, a field closely related to amino acid ester synthesis, also provides valuable insights. The addition of racemization-suppressing agents like HOBt or HOAt during activation steps is a common practice. peptide.com
| Strategy | Description | Example | Reference |
|---|---|---|---|
| Solvent Selection | Using solvents that allow for lower reaction temperatures during azeotropic distillation. | Cyclohexane instead of toluene in Fischer-Speier esterification. nih.govresearchgate.net | nih.govresearchgate.net |
| Mild Reaction Conditions | Avoiding strongly acidic or basic conditions that can promote racemization. | Use of methyl tosylate in THF for esterification. google.com | google.com |
| Biocatalysis | Employing enzymes for stereospecific transformations. | Use of single-module NRPS for stereoinversion of tryptophan. google.com | google.com |
| Racemization Suppressants | Addition of reagents that minimize racemization during activation steps. | Use of HOBt or HOAt in peptide coupling reactions. peptide.com | peptide.com |
Optimization of Reaction Conditions and Yields
The direct esterification of D-tryptophan with benzyl alcohol is an equilibrium-limited reaction. Consequently, optimization strategies are centered on shifting the equilibrium towards the product side. Key parameters that are manipulated include the choice of catalyst, solvent, temperature, and methods for by-product removal.
A common approach involves the use of an acid catalyst, such as p-toluenesulfonic acid or hydrogen chloride, with the simultaneous removal of water via azeotropic distillation. researchgate.net A patented method describes the synthesis of tryptophan esters hydrochloride by reacting tryptophan with an alcohol at reflux temperature in the presence of a catalyst, using azeotropic distillation to remove the water generated and drive the reaction to completion. google.com This method boasts high conversion rates and simplified post-processing. google.com
The choice of solvent is crucial, not only for solubilizing the reactants but also for its role as the azeotroping agent. The temperature is typically set to the reflux temperature of the chosen solvent to facilitate continuous water removal. Studies have shown that while solvents like benzene were traditionally used, alternatives are now preferred. researchgate.net The optimization of these conditions is critical to prevent side reactions, including racemization, which is a significant concern for chiral molecules like D-tryptophan benzyl ester. researchgate.net For instance, research has shown that using toluene as a solvent can lead to partially or totally racemized products. researchgate.net
The following table summarizes the influence of various reaction parameters on the synthesis of amino acid benzyl esters, which is applicable to this compound.
Table 1: Optimization of Reaction Parameters for Amino Acid Benzyl Ester Synthesis
| Parameter | Condition | Effect on Yield and Purity | Rationale |
|---|---|---|---|
| Catalyst | p-Toluenesulfonic acid / Hydrogen Chloride | High conversion rates | Strong acid protonates the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. |
| Solvent | Cyclohexane | High yield, maintains high enantiomeric purity. researchgate.net | Forms an effective azeotrope with water for its removal, serving as a safer alternative to benzene. researchgate.net |
| Toluene | Risk of partial to total racemization. researchgate.net | The polarity and reaction conditions when using toluene can promote the formation of racemized products. researchgate.net | |
| Water Removal | Azeotropic Distillation | Drives the reaction equilibrium towards product formation, increasing yield. researchgate.netgoogle.com | Continuously removes water, a by-product of the esterification, preventing the reverse reaction (hydrolysis). |
| Temperature | Reflux | Facilitates the reaction and azeotropic removal of water. google.com | Provides the necessary activation energy for the reaction and enables efficient distillation of the water-solvent azeotrope. |
Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a significant push to develop more environmentally friendly synthetic routes for chemical manufacturing, a trend that extends to the production of peptide building blocks like this compound. rsc.org Green chemistry principles focus on reducing waste, avoiding hazardous substances, and improving energy efficiency.
A primary focus in greening the synthesis of amino acid benzyl esters has been the replacement of hazardous solvents. Traditionally, solvents like benzene or carbon tetrachloride were used for azeotropic water removal. researchgate.net These are now recognized as highly hazardous and are often banned for industrial use. A significant advancement has been the development of a one-step procedure that uses cyclohexane as a replacement. researchgate.net This method has proven to be highly efficient for preparing various L- or D-amino acid benzyl esters, providing enantiomerically pure products in high yields without the use of toxic solvents. researchgate.net
Another green approach involves avoiding the use of harsh and hazardous reagents. For example, some esterification procedures might employ thionyl chloride, which is corrosive and produces toxic by-products. A patented method for producing tryptophan esters hydrochloride explicitly notes the advantage of avoiding such chlorinating agents, leading to less waste and a process more suitable for industrial-scale production. google.com
Biocatalysis, using enzymes to perform chemical transformations, represents a powerful green chemistry tool. rsc.org Enzymatic synthesis of esters, often using lipase (B570770) enzymes, can proceed under mild conditions with high specificity, potentially reducing energy consumption and the formation of by-products. The esterification of tryptophan derivatives using enzymes has been explored, suggesting a viable green alternative to traditional chemical catalysis. While specific, optimized enzymatic protocols for this compound are not widely detailed, this remains a promising area for future development.
The following table compares traditional and green synthetic approaches for this compound.
Table 2: Comparison of Traditional vs. Green Synthetic Approaches
| Aspect | Traditional Method | Green Chemistry Approach | Environmental/Process Advantage |
|---|---|---|---|
| Solvent | Benzene, Carbon Tetrachloride. researchgate.net | Cyclohexane. researchgate.net | Avoids the use of highly hazardous and banned solvents, improving worker safety and reducing environmental impact. researchgate.net |
| Reagents | Potentially uses Thionyl Chloride. | Direct esterification with acid catalyst (e.g., p-TsOH). researchgate.netgoogle.com | Eliminates corrosive and toxic reagents, simplifying handling and reducing hazardous waste generation. google.com |
| Catalyst | Chemical catalysts (e.g., strong acids). | Potential for enzymatic catalysts (e.g., Lipase). rsc.org | Offers high selectivity, mild reaction conditions, reduced energy use, and biodegradability of the catalyst. |
Advanced Characterization Methodologies in Academic Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for probing the molecular structure of H-D-Trp-OBzl.HCl, providing a detailed picture of its atomic arrangement and bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. For this compound, ¹H-NMR spectroscopy provides precise information about the chemical environment of each proton. ajol.info In a typical analysis, the compound is dissolved in a deuterated solvent, such as DMSO-d6.
The resulting spectrum displays characteristic signals corresponding to the different protons in the molecule. ajol.info The aromatic protons of the indole (B1671886) ring and the benzyl (B1604629) group typically appear in the downfield region (δ 6.8-7.6 ppm). The proton on the α-carbon of the amino acid backbone is a key indicator and usually resonates around δ 4.18 ppm. The protons of the β-methylene group adjacent to the indole ring show distinct signals, often as a doublet of doublets, due to their diastereotopic nature. The protons of the benzyl methylene (B1212753) group also give a characteristic signal. The amine protons and the indole N-H proton are also observable and their chemical shifts can be influenced by solvent and concentration. ajol.infouni-regensburg.de
Table 1: Representative ¹H-NMR Spectral Data for this compound in DMSO-d6
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~10.8 | s | Indole N-H |
| ~8.7 | br s | NH₃⁺ |
| ~7.6-6.8 | m | Aromatic protons (Indole and Benzyl) |
| ~5.2 | s | -OCH₂-Ph |
| ~4.2 | t | α-CH |
| ~3.2 | m | β-CH₂ |
Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent, concentration, and instrument used.
Mass Spectrometry (MS) and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRAM) can provide a highly accurate mass measurement, confirming its molecular formula, C₁₈H₁₉ClN₂O₂. chemscene.comnih.govlcms.cz The experimentally determined monoisotopic mass should closely match the calculated value of approximately 330.1135 g/mol . nih.gov
Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways of the parent ion. nih.gov This involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) or other fragmentation methods. The resulting fragment ions provide valuable structural information. Common fragmentation patterns for this compound include the loss of the benzyl group, cleavage of the ester bond, and fragmentation of the indole ring. bham.ac.uk
Table 2: Key Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₈H₁₉ClN₂O₂ |
| Molecular Weight | 330.81 g/mol chemscene.com |
| Monoisotopic Mass | ~330.1135 Da nih.gov |
| Common Fragment Ions (m/z) | [M-HCl]⁺, [M-OBzl]⁺, [Indole-CH₂]⁺ |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. ajol.info The IR spectrum of this compound exhibits characteristic absorption bands. The N-H stretching vibrations of the ammonium (B1175870) group (NH₃⁺) are typically observed in the range of 3100-3400 cm⁻¹. The C=O stretching of the ester group appears as a strong band around 1730-1750 cm⁻¹. The aromatic C-H and C=C stretching vibrations from the indole and benzyl rings are also present in the spectrum. ajol.info
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. acs.orgsemi.ac.cn The indole ring of the tryptophan moiety is the primary chromophore in this compound, leading to a characteristic absorption maximum (λmax) around 280 nm.
Table 3: Spectroscopic Data (IR and UV-Vis) for this compound
| Spectroscopic Technique | Characteristic Absorption |
| IR (cm⁻¹) | ~3100-3400 (N-H stretch), ~1740 (C=O stretch), Aromatic C-H and C=C bands |
| UV-Vis (nm) | λmax ≈ 280 nm (Indole chromophore) |
Circular Dichroism (CD) for Chiral Confirmation
Circular Dichroism (CD) spectroscopy is a critical technique for confirming the stereochemistry of chiral molecules. mdpi.com Since this compound contains a chiral center at the α-carbon, CD spectroscopy can be used to verify the D-configuration of the tryptophan residue. The technique measures the differential absorption of left and right circularly polarized light. uni-regensburg.de The resulting CD spectrum will show a characteristic Cotton effect, which is a combination of positive and/or negative peaks, that is a mirror image of the spectrum for its L-enantiomer. This non-destructive technique is essential for ensuring the enantiomeric purity of the compound. chinesechemsoc.org
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are fundamental for assessing the purity of this compound and for separating it from any impurities.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for determining the purity of pharmaceutical and chemical compounds. acs.org For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. unibo.it This involves a stationary phase, such as a C18 column, and a polar mobile phase.
The purity is determined by injecting a solution of the compound and analyzing the resulting chromatogram. A pure compound should ideally show a single, sharp peak at a specific retention time. The area of this peak relative to the total area of all peaks in the chromatogram gives the percentage purity. Typical mobile phases consist of a mixture of water and an organic solvent like acetonitrile, often with an acid modifier such as trifluoroacetic acid (TFA) to improve peak shape. acs.org
Table 4: Typical HPLC Parameters for Purity Analysis of this compound
| Parameter | Typical Value/Condition |
| Column | C18, reversed-phase |
| Mobile Phase | Gradient of Water/Acetonitrile with 0.1% TFA |
| Flow Rate | ~1.0 mL/min |
| Detection | UV at 220 nm or 280 nm |
| Expected Result | A single major peak indicating high purity (>98%) |
Gas Chromatography (GC) for Volatile Derivatives
Gas chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. However, amino acids and their salts, including this compound, are generally non-volatile due to their polar nature. Therefore, a crucial step before GC analysis is chemical derivatization to convert the analyte into a more volatile and thermally stable form.
Derivatization Strategies:
Research has shown that several derivatization methods are effective for the GC analysis of amino acids and their esters. These methods typically target the active hydrogens on the amine (-NH2) and indole N-H groups.
Silylation: This is a common derivatization technique where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group or a more robust tert-butyldimethylsilyl (TBDMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are used. For instance, in the analysis of tryptophan, derivatization with MTBSTFA has been shown to be effective, although it may require elevated temperatures and longer reaction times to ensure complete derivatization of the indole nitrogen. sigmaaldrich.com
Acylation: This method involves the reaction of the amine group with an acylating agent, often a perfluorinated anhydride (B1165640) like pentafluoropropionic anhydride (PFPA) or heptafluorobutyric anhydride (HFBA). This is frequently combined with esterification of the carboxylic acid group. A two-step derivatization, involving esterification with an alcohol (e.g., methanol (B129727) with 2M HCl) followed by acylation with PFPA, has been successfully used for the GC-MS analysis of various amino acids and their metabolites. biokeanos.com
Alkylation/Acylation with Chloroformates: Alkyl chloroformates, such as methyl chloroformate (MCF), can be used to derivatize both the amine and the indole N-H groups of tryptophan in a single step in an aqueous medium. crystallography.netugr.es This method is advantageous as it can be performed in the presence of water. ugr.es The resulting N-methoxycarbonyl methyl ester derivative of tryptophan has been successfully analyzed by GC-MS. crystallography.net
Illustrative GC-MS Parameters for a Derivatized Tryptophan Ester:
| Parameter | Value |
| GC Column | SLB™-5ms (20 m x 0.18 mm I.D., 0.18 µm film thickness) or similar |
| Injector Temperature | 250 °C |
| Oven Program | Initial 100 °C, ramp to 300 °C at 10 °C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| MS Interface Temp | 280 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-600 |
This table is a representative example based on established methods for similar analytes. sigmaaldrich.combiokeanos.com
The resulting chromatogram would provide the retention time of the derivatized this compound, which is a key identifier. The mass spectrum would show a molecular ion peak and characteristic fragmentation patterns that confirm the structure of the derivative. For example, TBDMS derivatives often show fragments corresponding to the loss of a methyl group (M-15) or a tert-butyl group (M-57). sigmaaldrich.com
X-ray Crystallography for Solid-State Structural Analysis
For this compound, which is a white crystalline solid, X-ray crystallography would be the ideal technique to confirm its stereochemistry and solid-state structure. avantorsciences.com As of the latest literature review, a specific crystal structure for this compound has not been deposited in public databases such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD).
However, the principles of the analysis and the type of data that would be obtained can be understood from studies on closely related tryptophan derivatives. For example, crystallographic studies on other tryptophan derivatives have revealed detailed information about intermolecular interactions, such as hydrogen bonding involving the indole N-H group and the amino group, which dictate the crystal packing. avantorsciences.comnih.gov
Expected Findings from a Hypothetical X-ray Crystallographic Analysis:
Were a single crystal of this compound to be analyzed, the experiment would yield a set of crystallographic data, as shown in the hypothetical table below.
| Crystallographic Parameter | Hypothetical Value |
| Chemical Formula | C18H19ClN2O2 |
| Formula Weight | 330.81 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| Unit Cell Dimensions | a = 10.5 Å, b = 6.2 Å, c = 14.8 Å, β = 98.5° |
| Volume | 950 ų |
| Z (molecules per unit cell) | 2 |
| Calculated Density | 1.15 g/cm³ |
| Key Hydrogen Bonds | N-H···Cl, N-H···O |
This table is for illustrative purposes only and does not represent published data for this compound.
The data would definitively confirm the 'D' configuration of the chiral center. Furthermore, it would reveal the conformation of the benzyl ester group relative to the tryptophan backbone and show how the chloride counter-ion is integrated into the crystal lattice, likely through hydrogen bonding with the protonated amine group. Such structural details are crucial for understanding the compound's physical properties and for its application in fields like peptide synthesis. cdnsciencepub.com
Chemical Reactivity and Derivatization for Research Applications
Reactivity of the Amino Group
The primary amino group in H-D-Trp-OBzl.HCl is a key site for nucleophilic reactions. In its hydrochloride salt form, the amine is protonated. For it to act as a nucleophile, it must be deprotonated by a non-nucleophilic base, such as triethylamine (B128534) (TEA) or N-methylmorpholine (NMM). google.com
Once liberated, the free amino group readily participates in acylation reactions to form amide bonds. This is the fundamental reaction for its incorporation into a growing peptide chain. ethz.ch The amino group will attack an activated carboxyl group of an N-terminally protected amino acid. The protection of the incoming amino acid's N-terminus, commonly with groups like Fluorenylmethoxycarbonyl (Fmoc) or tert-Butoxycarbonyl (Boc), is essential to prevent polymerization and ensure the correct sequence is assembled. biosynth.com
The reactivity of the amino group is central to its application in both solid-phase and solution-phase peptide synthesis, where it serves as the nucleophilic component in coupling reactions. spbu.rugoogle.com
Table 1: Reactivity of Functional Groups in this compound
| Functional Group | Type of Reaction | Description | Typical Reagents/Conditions |
|---|---|---|---|
| Amino Group (-NH₂) | Acylation (Amide Bond Formation) | Acts as a nucleophile to attack activated carboxyl groups, forming the peptide bond. Requires prior deprotonation from the HCl salt form. | N-protected amino acid, coupling agent (e.g., HBTU, HATU), base (e.g., TEA, NMM). google.com |
| Benzyl (B1604629) Ester Group (-COOBzl) | Deprotection (Cleavage) | Serves as a stable protecting group for the carboxylic acid. It can be removed to liberate the free acid. | Hydrogenolysis (H₂/Pd-C), strong acid, or saponification (e.g., NaOH, LiOH). bham.ac.ukorganic-chemistry.org |
| Indole (B1671886) Ring | Electrophilic Substitution / Functionalization | The electron-rich ring can be modified at various positions (C2, C4, C6, etc.) to introduce new functionalities. | Photoredox catalysts, aryldiazonium salts, indole prenyltransferases (IPTs), transition metals. nih.govnih.govacs.org |
Reactivity of the Benzyl Ester Group
The benzyl ester (OBzl) functionality in this compound serves as a protecting group for the C-terminal carboxylic acid. This protection prevents the carboxyl group from participating in unwanted side reactions during the coupling of the amino group. sci-hub.se Benzyl esters are widely used in peptide synthesis because they are stable under the conditions required for many coupling reactions and for the removal of certain N-terminal protecting groups (like Fmoc). biosynth.com
The primary method for cleaving the benzyl ester is through catalytic hydrogenolysis. organic-chemistry.org This reaction is typically carried out using hydrogen gas in the presence of a palladium-on-carbon catalyst (H₂/Pd-C). bham.ac.uk This process is highly efficient and proceeds under mild, neutral conditions, which helps to preserve the integrity of other sensitive functional groups within the peptide. organic-chemistry.org
Alternatively, saponification using a base like sodium hydroxide (B78521) can be employed, although this method carries a higher risk of side reactions, including potential racemization at the α-carbon or degradation of the indole ring. bham.ac.uk In some research contexts, attempts to saponify esters of tryptophan derivatives have led to the degradation of the starting material without yielding the desired product. bham.ac.uk
Indole Ring Functionalization and Reactivity
The indole side chain of tryptophan is an electron-rich aromatic system that imparts unique reactivity to the molecule. nih.gov While it can be a source of unwanted side reactions, its reactivity is also exploited for late-stage functionalization (LSF) to create novel peptide analogs with enhanced properties. nih.govnih.gov
Modern synthetic methods allow for selective modification of the indole ring:
Chemoenzymatic Functionalization : Promiscuous indole prenyltransferase (IPT) enzymes can be used to install reactive handles, such as allyl groups, onto the indole ring. nih.gov This approach offers high selectivity for the tryptophan residue, even in complex peptides, and typically creates stable C-C bonds. nih.gov
Photoredox Catalysis : Metal-free photoredox catalysis using reagents like eosin (B541160) Y enables the regioselective arylation of the indole C2-position with aryldiazonium salts under mild conditions. acs.org This method is compatible with other amino acids and has been used for the LSF of peptides. acs.org
Transition-Metal Catalysis : Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be performed on halogenated tryptophan derivatives (e.g., bromo-tryptophan) to introduce aryl or alkyl groups. nih.gov These reactions have been successfully applied both in solution and on solid-phase resins. nih.gov
The indole nitrogen is sometimes protected, for instance with a Boc group, to prevent side reactions like undesired electrophilic aromatic substitution during certain synthetic steps. acs.orgpeptide.com
Table 2: Selected Methods for Indole Ring Functionalization
| Method | Target Position(s) | Group Installed | Key Reagents/Catalysts | Reference |
|---|---|---|---|---|
| Chemoenzymatic | C6, C7 | Allyl, Prenyl, Alkyl/Aryl | Indole Prenyltransferase (IPT) enzymes | nih.govnih.gov |
| Photoredox Catalysis | C2 | Aryl groups | Eosin Y, Aryldiazonium salts, Visible light | acs.org |
| Suzuki-Miyaura Coupling | C5, C7 (on halo-Trp) | Aryl, Alkyl | Palladium catalysts (e.g., Na₂PdCl₄), sSPhos ligand, Boronic acids | nih.gov |
| Petasis Reaction | N1 | Amine- and boronic acid-derived groups | Glyoxylic acid, Boronic acids | cam.ac.uk |
Mechanisms of Degradation under Specific Research Conditions
Tryptophan and its derivatives are susceptible to degradation, primarily through oxidation of the indole ring. nih.gov This degradation can be initiated by various factors commonly encountered in research settings.
Oxidation : The indole moiety is highly prone to oxidation. nih.gov This can be mediated by reactive oxygen species (ROS), exposure to light (photo-oxidation), or the presence of metal contaminants. nih.gov Studies on tryptophan in aqueous hydrogen chloride solutions suggest that chlorine contaminants, which can be generated by prolonged air exposure, can lead to a chlorine-mediated oxidation, forming oxindole (B195798) species. bham.ac.uk
Acid-Mediated Degradation : During peptide synthesis, the final cleavage step often involves strong acids (e.g., trifluoroacetic acid, TFA) to remove side-chain protecting groups. The electron-rich indole ring can be modified by cationic species released during this process. This is often mitigated by the addition of "scavengers" to the cleavage cocktail. peptide.com Furthermore, complete acid hydrolysis of a peptide for amino acid analysis (e.g., using 6N HCl) typically destroys the tryptophan residue entirely. bachem.com
UV Irradiation : Exposure to UV light can induce the degradation of tryptophan. The mechanism involves the initial cleavage of C-N bonds, followed by attacks from hydroxyl radicals and further oxidation, ultimately leading to the breakdown of the indole structure. mdpi.com
Formation of Peptide Bonds: Coupling Reactions and Reagents
The primary application of this compound is as a building block in peptide synthesis. peptide.com The formation of a peptide bond (an amide linkage) requires the activation of the carboxylic acid component, which then reacts with the amino component. uni-kiel.de A wide variety of coupling reagents have been developed to facilitate this reaction efficiently while minimizing side reactions, particularly racemization. uni-kiel.de
Common classes of coupling reagents include:
Carbodiimides : Dicyclohexylcarbodiimide (DCC) is a classic example.
Onium Salts : These are generally more efficient and lead to less racemization than carbodiimides, especially when used with additives.
Phosphonium (B103445) Salts : Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and BOP are effective activators. uni-kiel.de
Uronium/Immonium Salts : Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most popular and effective for coupling sterically hindered amino acids. google.comuni-kiel.de
These reagents are almost always used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) or its derivatives, which act as racemization suppressants. google.comuni-kiel.de
Table 3: Common Coupling Reagents in Peptide Synthesis
| Reagent | Abbreviation | Class | Notes |
|---|---|---|---|
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Uronium Salt | Widely used in both solution and solid-phase synthesis for its efficiency. google.com |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Uronium Salt | Highly effective for difficult couplings, including sterically hindered amino acids. acs.org |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium Salt | A common and effective coupling reagent. uni-kiel.de |
| N,N'-Dicyclohexylcarbodiimide | DCC | Carbodiimide | A classic reagent, though use has declined in favor of onium salts due to allergenicity and side products. uni-kiel.de |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride | EDAC.HCl | Carbodiimide | Water-soluble carbodiimide, useful in solution-phase synthesis; byproducts are water-soluble. google.com |
In Solid-Phase Peptide Synthesis (SPPS), a peptide is assembled sequentially while one end (usually the C-terminus) is anchored to an insoluble polymer resin. biosynth.com While this compound itself is not directly attached to the resin (as it is C-terminally protected), its N-terminally protected counterpart, such as Fmoc-D-Trp-OH, is a standard reagent for incorporation into a peptide chain on a solid support. acs.orgresearchgate.net
The general SPPS cycle involves:
Deprotection of the N-terminal amino group of the resin-bound peptide.
Coupling of the next N-protected amino acid (e.g., Fmoc-D-Trp-OH) using a coupling agent like HATU. acs.org
Washing to remove excess reagents.
This cycle is repeated until the desired sequence is assembled. biosynth.com Tryptophan derivatives designed for SPPS are crucial for synthesizing peptides containing this residue, and research continues into developing new derivatives, such as trifluoromethylthiolated tryptophan, to build peptides with enhanced local hydrophobicity via SPPS. acs.org
Solution-phase peptide synthesis involves coupling amino acids or peptide fragments in a suitable solvent, followed by purification of the intermediate product at each step. This approach is particularly useful for large-scale synthesis or the preparation of peptide fragments. google.com this compound is well-suited for this methodology.
In a typical application, this compound is dissolved in a solvent like dimethylformamide (DMF), and its free amino group is liberated with a base. It is then coupled to an N-protected amino acid (e.g., Boc-Tyr-OH) using a coupling agent (e.g., EDAC.HCl) and an additive (e.g., HOBt). google.com The resulting protected dipeptide is then isolated before proceeding to the next step, which could be either the deprotection of the N-terminus to add another amino acid or the deprotection of the C-terminal benzyl ester. This fragment condensation strategy has been employed in the synthesis of complex therapeutic peptides like Lanreotide and Octreotide. google.comgoogle.com
Role as a Coupling Partner for Complex Peptide Structures
This compound, or D-Tryptophan benzyl ester hydrochloride, is a pivotal intermediate in the chemical synthesis of peptides. researchgate.netunimi.it Its utility stems from its specific structural features: a free primary amine at the α-carbon, which is available for peptide bond formation, and a carboxyl group that is temporarily protected as a benzyl ester. This configuration makes it an ideal "coupling partner" for the elongation of a peptide chain. In this role, it provides the N-terminal nucleophile for a reaction with an activated C-terminal carboxylic acid of a growing peptide. globalresearchonline.netsquarespace.com
The fundamental process of peptide synthesis involves the sequential formation of amide (peptide) bonds between amino acids. csic.es To achieve a specific sequence, reactive side chains and the termini of the amino acids not involved in the immediate coupling reaction must be protected. biosynth.com this compound is designed for this purpose; the hydrochloride salt ensures stability during storage, while the benzyl (Bzl) ester protects the C-terminus. squarespace.com Before the coupling reaction, the free base is typically liberated from the hydrochloride salt to make the α-amino group available for nucleophilic attack.
The incorporation of this compound into a peptide sequence is a well-documented process in both liquid-phase and solid-phase peptide synthesis (SPPS). google.compeptide.com In a typical coupling step, the free amino group of D-Trp-OBzl attacks the activated carboxyl group of an N-terminally protected amino acid or peptide fragment. This activation of the carboxyl group is achieved using specialized coupling reagents, which convert the carboxylic acid into a more reactive species, such as an active ester or acylisourea, thereby facilitating amide bond formation. nih.govmdpi.com
The choice of coupling reagent is critical to ensure high yield and minimize side reactions, particularly racemization at the C-terminal residue of the activated partner. globalresearchonline.netnih.gov A variety of reagent classes are employed for this purpose, including carbodiimides, phosphonium salts, and uronium salts.
Table 1: Representative Coupling Reaction using this compound
| Reactant A (N-Protected) | Reactant B (C-Protected) | Coupling Reagent/Additive | Solvent | Product |
|---|---|---|---|---|
| Boc-L-Pro-OH | This compound | DCC / HOBt | DMF | Boc-L-Pro-D-Trp-OBzl |
| Z-L-Leu-OH | This compound | HBTU / DIEA | DCM/DMF | Z-L-Leu-D-Trp-OBzl |
This table is illustrative of common coupling strategies. Abbreviations are defined in the compound table below.
The use of the D-enantiomer of tryptophan is particularly significant in the synthesis of complex therapeutic peptides. Peptides incorporating D-amino acids often exhibit enhanced stability against proteolytic enzymes, leading to a longer biological half-life. A notable example is the synthesis of Luteinizing Hormone-Releasing Hormone (LHRH) analogs, such as [D-Trp⁶]-LHRH, which are used in various therapeutic applications. google.com In the synthesis of these complex structures, a fragment containing D-Trp may be prepared and coupled with other peptide fragments. google.com
Furthermore, the tryptophan residue itself can be a site for further derivatization to create highly complex structures. For instance, the indole ring of tryptophan within a peptide chain can undergo reactions like C-H activation to form cyclic peptides, which possess unique conformational properties and biological activities. nih.gov In such multi-step syntheses, this compound serves as the initial building block that introduces the key tryptophan moiety into the peptide backbone.
Once the coupling is complete and the peptide chain is assembled to the desired length, the benzyl ester protecting group is removed. This is typically accomplished through catalytic hydrogenolysis, a mild method that generally does not affect other protecting groups, unless sulfur-containing amino acids are present. squarespace.com The removal of the benzyl group reveals the free carboxylic acid, allowing for further coupling at the C-terminus or final deprotection of the entire peptide.
Compound Reference Table
| Abbreviation / Name | Full Chemical Name |
| This compound | D-Tryptophan benzyl ester hydrochloride |
| Boc | tert-Butoxycarbonyl |
| Z | Benzyloxycarbonyl |
| Fmoc | 9-Fluorenylmethoxycarbonyl |
| DCC | N,N'-Dicyclohexylcarbodiimide |
| HOBt | Hydroxybenzotriazole |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |
| DIEA | N,N-Diisopropylethylamine |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |
| HOAt | 1-Hydroxy-7-azabenzotriazole |
| DMF | Dimethylformamide |
| DCM | Dichloromethane |
| NMP | N-Methyl-2-pyrrolidone |
| [D-Trp⁶]-LHRH | [D-Tryptophan⁶]-Luteinizing Hormone-Releasing Hormone |
| D-Asp | D-Aspartic acid |
| Pipecolidepsin A | Pipecolidepsin A |
Theoretical and Computational Chemistry Studies
Conformational Analysis and Energy Landscapes
The conformational landscape of H-D-Trp-OBzl.HCl is determined by the rotational freedom around several key single bonds. These include the Cα-Cβ and Cα-C' bonds of the tryptophan backbone, as well as the bonds within the benzyl (B1604629) ester group. Conformational analysis aims to identify the stable, low-energy conformations of the molecule and the energy barriers that separate them.
In a related context, the conformational analysis of peptides containing a d-Pro-Xaa sequence, where Xaa is an amino acid, has been studied using X-ray crystallography and computational methods. researchgate.net These studies reveal a variety of accessible conformations, including different types of β-turns, highlighting the conformational diversity that can be expected in chiral molecules. researchgate.net The presence of the benzyl group in this compound introduces additional degrees of freedom, and its interaction with the indole (B1671886) ring can lead to specific folded conformations stabilized by π-π stacking.
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure of molecules like this compound. These calculations can provide information about the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and various spectroscopic properties.
DFT calculations have been successfully employed to elucidate the structure and properties of related tryptophan derivatives. For example, in a study of pyrrole-based derivatives incorporating a tryptophan moiety, DFT calculations at the B3LYP/6-311++(d,p) level of theory were used to determine the energies of the HOMO and LUMO. pensoft.net It was found that the HOMO was primarily localized on the tryptophan part of the molecule, indicating its role as the primary electron donor. pensoft.net Similar calculations for this compound would likely reveal a high electron density on the indole ring, making it susceptible to electrophilic attack and a key participant in non-covalent interactions.
In another study, DFT calculations were used to predict the 1H NMR chemical shifts of diastereomers of L-tryptophan derivatives to help determine their absolute configurations. mdpi.com This highlights the power of quantum chemistry to aid in structural elucidation.
Table 1: Predicted Electronic Properties of a Related Pyrrole-Tryptophan Derivative
| Property | Value (eV) |
| HOMO Energy | -5.5 |
| LUMO Energy | -0.86 |
| Ionization Potential | 5.5 |
| Electron Affinity | 0.86 |
Data from a study on a pyrrole-based tryptophan derivative, calculated at the B3LYP/6-311++(d,p) level of theory. pensoft.net
Molecular Dynamics Simulations and Intermolecular Interactions
MD simulations have been used to study the interactions between tryptophan-containing polymers and siRNA, highlighting the importance of the indole group in π-π stacking interactions. rsc.org For this compound in solution, MD simulations could model the solvation shell around the molecule and the dynamics of the interactions between the ammonium (B1175870) group, the ester, and the indole ring with solvent molecules.
In the context of chiral recognition, MD simulations are particularly valuable. For example, simulations of D- and L-tryptophan esters with cyclodextrins have been used to calculate binding free energies and understand the structural basis for enantioselectivity. arkat-usa.org These studies often show that the stability of the inclusion complex is dependent on a good "size-fit" between the host and guest, as well as specific interactions like hydrogen bonds and π-π stacking. arkat-usa.org A study on a D-tryptophan-containing peptide from Conus venom and its all-L-amino acid analog used MD simulations to show that the D-Trp containing peptide had less structural variability and lower kinetic energy. researchgate.net
Simulations of concentrated hydrochloric acid solutions have also been performed, which could provide context for understanding the interactions of the hydrochloride counter-ion in this compound. mdpi.com
Prediction of Spectroscopic Parameters and Reaction Mechanisms
Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in spectral assignment. For instance, DFT calculations can predict vibrational frequencies (IR and Raman spectra) and NMR chemical shifts.
Computational chemistry is also a powerful tool for investigating reaction mechanisms. For example, DFT calculations have been used to study the mechanism of the Pictet-Spengler reaction of tryptophan esters. researchgate.net Such studies can elucidate the structures of transition states and intermediates, providing a deeper understanding of the reaction pathway and stereoselectivity.
Chiral Recognition Mechanisms in Computational Models
Understanding how chiral molecules recognize each other is a fundamental aspect of chemistry and biology. Computational models are essential for visualizing and quantifying the interactions that lead to chiral discrimination. This compound, being a chiral molecule, is a relevant substrate for such studies.
Computational studies on the chiral recognition of tryptophan and its derivatives often involve host-guest systems, such as cyclodextrins. researchgate.netarkat-usa.org These studies use methods like molecular docking and MD simulations to model the formation of diastereomeric complexes between the chiral host and the enantiomers of the guest. The difference in the stability of these complexes, which can be quantified by calculating the binding free energy, is the basis for chiral separation.
For instance, a study on the recognition of D- and L-tryptophan by hydroxypropyl-β-cyclodextrin combined experimental data with computational modeling to show that the indole ring of tryptophan is included within the cyclodextrin (B1172386) cavity. arkat-usa.org The enantioselectivity was attributed to subtle differences in the hydrogen bonding and van der Waals interactions between the two diastereomeric complexes. arkat-usa.org Another study used a combination of NMR and computational modeling to investigate the chiral recognition of amino acid ester salts by a modified β-cyclodextrin, finding that π-π interactions between the host and the indole ring of tryptophan were crucial. arkat-usa.org
Role As a Precursor and Intermediate in Advanced Organic Synthesis
Synthesis of Peptidomimetics and Constrained Peptides
H-D-Trp-OBzl.HCl is a valuable starting material in the synthesis of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but often exhibit improved stability and bioavailability. google.comscispace.com The D-configuration of the tryptophan residue is particularly significant as it can impart resistance to enzymatic degradation, a common challenge with natural L-amino acid-based peptides.
The synthesis of peptidomimetics often involves the coupling of this compound with other amino acids or synthetic building blocks. For instance, it has been utilized in the preparation of dipeptidomimetics with potential antimicrobial activities. nih.gov The benzyl (B1604629) ester group protects the carboxylic acid functionality during peptide coupling reactions, and can be subsequently removed under specific conditions. google.com
Furthermore, the indole (B1671886) side chain of the tryptophan moiety offers a site for modification to create constrained peptides. These are cyclic or conformationally restricted peptides that can provide insights into protein folding and serve as selective metal ion chelators. thieme-connect.de The synthesis of such structures may involve head-to-tail cyclization or the formation of linkages involving the side chain. thieme-connect.de
| Peptidomimetic Class | Synthetic Approach | Potential Application |
| Dipeptidomimetics | Coupling of Boc-protected amino acids with tryptophan esters. nih.gov | Antimicrobial agents. nih.gov |
| Cyclic Peptides | Head-to-tail or side-chain cyclization of linear peptides containing D-tryptophan. thieme-connect.de | Investigation of protein structure and function. thieme-connect.de |
| Neurolysin Activators | Peptidomimetic approach retaining a key pharmacophoric moiety. nih.gov | Treatment of ischemic stroke. nih.gov |
Scaffold for Complex Natural Product Synthesis
The unique structure of this compound makes it an excellent scaffold for the total synthesis of complex natural products, particularly those containing an indole alkaloid framework. chim.it Many biologically active natural products are derivatives of tryptophan, featuring substitutions on the indole ring or incorporation into intricate ring systems. chim.itthieme-connect.com
The synthesis of these complex molecules often involves multi-step sequences where the tryptophan derivative is a key intermediate. For example, in the synthesis of tubulysin (B8622420) D, a potent cytotoxic agent, a related tryptophan-containing dipeptide was a crucial building block. thieme-connect.com The ability to use tryptophan derivatives in complex coupling reactions, such as oxidative indole-aniline coupling, highlights their versatility in constructing intricate molecular architectures. thieme-connect.com
| Natural Product/Analog | Key Synthetic Step | Significance |
| Tubulysin D | Coupling of a tripeptide with a C-terminal Tup residue. thieme-connect.com | Demonstrates the use of tryptophan-containing fragments in the assembly of complex peptide natural products. thieme-connect.com |
| Cialis and Analogs | Pictet-Spengler reaction of D-Tryptophan methyl ester hydrochloride. chemicalbook.com | Efficient synthesis of pharmacologically important compounds. chemicalbook.com |
| Macrocyclic Compounds | Modular assembly of building blocks. chimia.ch | Creation of libraries of compounds with potential biological activity. chimia.ch |
Preparation of Labeled Tryptophan Derivatives for Research (e.g., Isotopic Labeling)
Isotopically labeled amino acids are indispensable tools in various research fields, including metabolism studies, protein structure determination by NMR spectroscopy, and as tracers in biochemical assays. bachem.comopenmedscience.com this compound can serve as a precursor for the synthesis of such labeled tryptophan derivatives.
The synthesis can involve the incorporation of stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). For example, deuterium-labeled Cialis and its analogs have been synthesized from D-Tryptophan methyl ester hydrochloride, a closely related compound. chemicalbook.com The introduction of these isotopes allows for the tracking and analysis of the molecule's fate in biological systems or for detailed structural studies. openmedscience.com The development of methods for synthesizing labeled tryptophan derivatives is an active area of research, with applications in understanding the role of these amino acids in various biological processes. ub.edu
Chiral Catalysis and Asymmetric Synthesis Applications
The inherent chirality of this compound makes it a valuable component in the field of chiral catalysis and asymmetric synthesis. whiterose.ac.uk Chiral catalysts are crucial for producing enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry as different enantiomers of a drug can have vastly different biological activities. whiterose.ac.uk
Peptides and their derivatives, including those containing D-tryptophan, have been successfully employed as catalysts in a variety of asymmetric transformations. nih.gov For instance, tryptophan-containing peptides have been used to catalyze epoxidation reactions with high enantioselectivity. nih.gov The indole side chain of tryptophan can participate in non-covalent interactions, such as π-stacking, which can influence the stereochemical outcome of a reaction. nih.gov While direct use of this compound as a catalyst is less common, its role as a precursor to more complex chiral ligands and catalysts is significant. These catalysts can be used in a range of reactions, including hydrogenations, aldol (B89426) reactions, and Friedel-Crafts alkylations.
Biochemical and Biological Research Applications Mechanistic Focus
Probing Enzyme Mechanisms and Active Site Interactions
H-D-Trp-OBzl.HCl and related derivatives are valuable tools for investigating the function and specificity of enzymes. chemimpex.com They can act as substrates, inhibitors, or probes to provide insights into catalytic mechanisms and active site architecture.
In the study of enzymes that recognize or modify tryptophan, this compound serves as a critical substrate analog. The D-configuration of the amino acid allows researchers to probe the stereospecificity of an enzyme's active site. For enzymes that possess active site tryptophan residues, derivatives can be used to study intramolecular interactions. For instance, in studies of haloalkane dehalogenases, which contain crucial tryptophan residues for stabilizing halide ions, fluorescent probes are used to monitor the catalytic cycle. nih.gov A tryptophan residue in the active site can act as a FRET donor to a fluorescently-labeled substrate, allowing for detailed kinetic analysis of binding and catalysis. nih.gov The use of specifically labeled tryptophan derivatives is a broader strategy to characterize enzymatic reaction mechanisms through kinetic and solvent isotope effects. d-nb.info By incorporating non-canonical amino acids, researchers can introduce subtle perturbations to study enzyme structure and function in detail. acs.org
The specificity of peptidases is determined by the amino acid residues they recognize, particularly at the cleavage site (the P1 position). This compound is an excellent tool for probing the S1 binding pocket of peptidases that show a preference for aromatic or bulky side chains. Researchers can assess whether an enzyme can accommodate a D-amino acid, which is resistant to many standard proteases. nih.gov Furthermore, the benzyl (B1604629) ester group functions as a C-terminal protecting group, allowing for the study of endopeptidase activity without complications from carboxypeptidase action. researchgate.net
In a typical specificity study, an enzyme's activity is measured against a panel of substrates with systematic variations. atsjournals.org The use of a substrate like this compound helps answer key mechanistic questions about the enzyme's active site.
Table 1: Investigating Peptidase Specificity with Substrate Analogs
| Substrate Feature | Mechanistic Question Probed | Example Finding |
|---|---|---|
| D-Amino Acid (e.g., D-Trp) | Stereospecificity of the S1 binding pocket. | Enzyme shows low or no activity, indicating a strict requirement for L-amino acids. |
| Benzyl Ester (-OBzl) | Tolerance for C-terminal modifications; interaction with subsites beyond S1. | Enzyme successfully hydrolyzes the ester, suggesting it can be used as a substrate mimetic. ru.nl |
| Aromatic Side Chain (Indole) | Preference for hydrophobic/aromatic residues in the S1 pocket. | High enzyme activity confirms specificity for tryptophan-like side chains. |
This systematic approach allows for the detailed mapping of a peptidase's substrate preferences and provides a clearer picture of its biological role. atsjournals.orgub.edu
Studies on Tryptophan-Modifying Enzymes
Receptor Binding Studies and Ligand-Receptor Interactions (Mechanistic Insight)
This compound is a valuable building block in the synthesis of peptides designed to study ligand-receptor interactions. The incorporation of a D-tryptophan residue can significantly alter a peptide's conformation and stability, leading to changes in binding affinity and selectivity for specific receptor subtypes. nih.gov This is particularly evident in neuroscience and endocrinology research.
For example, in the development of ligands for opioid receptors, incorporating D-Trp into peptide sequences has been shown to be a key factor for affinity and selectivity. nih.gov Studies on Kappa Opioid Receptor (KOR) ligands have utilized tripeptides containing a C-terminal Trp-OBzl moiety to probe the receptor binding pocket. unich.it Computational docking and molecular dynamics simulations of these ligands help to visualize and quantify crucial interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand within the receptor site. unich.it Binding affinity is experimentally determined through radioligand displacement assays, where the concentration of the synthetic peptide required to displace a known radioligand is measured, yielding an inhibition constant (Ki). acs.org
Table 2: Representative Binding Affinities of D-Trp Containing Peptides for Opioid Receptors
| Peptide | Receptor Target | Binding Affinity (Ki, nM) | Key Structural Feature |
|---|---|---|---|
| c[D-Trp-Phe-Gly-β-Ala] (3) | KOR | Subnanomolar affinity | D-Trp/Phe pharmacophore in a cyclic structure. acs.org |
| H-D-Tyr-Val-Trp-OBz (11) | KOR | High (favorable docking score) | C-terminal benzyl ester group. unich.it |
| D-Trp Isomer of CJ-15,208 | KOR | 30.6 ± 3.4 | D-Trp residue. nih.gov |
This table is illustrative, based on findings from multiple sources. Values are representative of the effects of incorporating D-Trp.
Research into Protein Folding and Conformational Dynamics using Tryptophan Fluorescence (as a model, not clinical)
The intrinsic fluorescence of the tryptophan indole (B1671886) ring is a powerful, natural probe for studying protein structure and dynamics. bmglabtech.com The fluorescence emission of a tryptophan residue is highly sensitive to its local environment; it is typically higher when the residue is exposed to the aqueous solvent on a protein's surface and decreases (is quenched) when buried in the protein's hydrophobic interior. bmglabtech.com This property allows researchers to monitor protein folding and unfolding processes in real-time. bmglabtech.comresearchgate.net
While these studies are typically performed on proteins containing the natural L-tryptophan, model compounds like this compound are instrumental in this field. By studying the photophysical properties of tryptophan derivatives in various solvents and simple peptide contexts, researchers can build a more robust framework for interpreting the complex fluorescence signals from proteins. These model studies help to dissect the contributions of solvent polarity, quenching by neighboring groups, and conformational restriction on the fluorescence lifetime and quantum yield, which is essential for accurately modeling protein conformational changes. ugr.esacs.org
Development of Research Probes for Biological Pathways
This compound serves as a scaffold for the creation of sophisticated probes to investigate cellular and biological pathways. By chemically modifying the core structure, for instance by attaching fluorescent tags or other reporter molecules, researchers can create tools to track molecular interactions or enzymatic activity. nih.govacs.org
A notable example involves the use of tryptophan benzyl ester-betaxanthin, a compound derived from this compound, to investigate its antitumoral mechanism of action in the model organism Caenorhabditis elegans. nih.gov This molecule was found to significantly reduce tumor size. nih.gov To understand the underlying biological pathway, microarray analysis was performed, which revealed that the compound down-regulated key genes in the mTOR signaling pathway, a central regulator of cell growth and proliferation. nih.gov
Table 3: Gene Down-Regulation by Tryptophan Benzyl Ester-Betaxanthin in C. elegans
| Gene | Pathway | Function | Implication of Down-Regulation |
|---|---|---|---|
| daf-15 | mTOR | Regulatory-associated protein of mTOR (Raptor) | Inhibition of the mTORC1 complex, leading to reduced cell growth and proliferation. nih.gov |
This research demonstrates how a derivative of this compound can function as a chemical probe to identify the specific molecular pathways affected by a bioactive compound. nih.gov
Structural Biology Applications through Protein Crystallization (e.g., co-crystallization with biomolecules)
A definitive way to understand how a molecule interacts with a protein at the atomic level is through X-ray crystallography. This compound, or more commonly, a peptide or inhibitor synthesized from it, can be used as a ligand for co-crystallization studies. uni-muenchen.de In this technique, the purified target protein is incubated with the ligand to allow for the formation of a stable protein-ligand complex. nih.gov This complex is then subjected to crystallization screening under various conditions.
Once a high-quality crystal is obtained, X-ray diffraction analysis can be used to determine the three-dimensional structure of the complex. biorxiv.org The resulting electron density map reveals the precise orientation of the ligand within the protein's binding site. This structural data provides invaluable mechanistic insights, showing the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that govern the binding event. Such information is crucial for understanding enzyme mechanisms and for the rational design of more potent and selective drugs. nih.gov
Q & A
Q. How can H-D-Trp-OBzl·HCl be synthesized and characterized in laboratory settings?
Methodological Answer : The synthesis typically involves benzyl (Bzl) ester protection of the carboxyl group in tryptophan derivatives. A common route includes coupling D-tryptophan with benzyl alcohol using carbodiimide-based reagents (e.g., DCC or EDC) under inert conditions, followed by HCl salt formation. Characterization requires:
Q. What are the recommended protocols for preparing stock solutions of H-D-Trp-OBzl·HCl?
Methodological Answer :
- Solubility : Dissolve in DMSO (10–50 mM) due to limited aqueous solubility. For biological assays, dilute with PBS or saline to working concentrations (≤1% DMSO) .
- Storage : Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles. Store at -80°C for ≤6 months or -20°C for ≤1 month. Pre-warm to 37°C and sonicate if precipitation occurs .
Q. What analytical techniques are used to assess the purity and identity of H-D-Trp-OBzl·HCl?
Methodological Answer :
- Reverse-phase UPLC : Use a C18 column with a gradient of acetonitrile/0.1% TFA in water. Monitor at 280 nm (tryptophan absorbance) .
- Chiral chromatography : Confirm enantiomeric purity using a chiral stationary phase (e.g., Chiralpak IA) to distinguish D/L isomers .
- Elemental analysis : Validate Cl⁻ content via titration or ion chromatography .
Advanced Research Questions
Q. How can researchers optimize reversed-phase chromatographic methods for separating H-D-Trp-OBzl·HCl from complex reaction mixtures?
Methodological Answer :
- Column selection : Use a C18 column with 3 µm particle size for high resolution. Adjust pH to 2.5–3.0 with TFA to suppress silanol interactions .
- Gradient optimization : Start with 10% acetonitrile, ramp to 70% over 15 minutes. Monitor column temperature (30–40°C) to improve peak symmetry .
- Validation : Assess linearity (0.1–100 µg/mL), LOD/LOQ, and recovery rates (≥95%) per ICH guidelines .
Q. What strategies resolve discrepancies between theoretical and observed spectral data for H-D-Trp-OBzl·HCl derivatives?
Methodological Answer :
- NMR analysis : Compare experimental ¹³C shifts with computational predictions (DFT calculations) to identify unexpected tautomerism or rotamers .
- Isotopic labeling : Synthesize ¹⁵N-labeled analogs to simplify complex splitting patterns in crowded spectral regions .
- X-ray crystallography : Resolve ambiguous stereochemistry by growing single crystals in ethanol/water mixtures .
Q. How can hydrolytic stability of H-D-Trp-OBzl·HCl be evaluated under varying pH conditions?
Methodological Answer :
- Forced degradation studies : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Quench aliquots at intervals with 0.1% formic acid .
- Kinetic analysis : Monitor degradation via UPLC-MS to identify hydrolysis products (e.g., free tryptophan or benzyl alcohol). Calculate rate constants (k) and half-life (t₁/₂) .
- Protection strategies : Compare stability with tert-butyl or methyl ester analogs to assess benzyl group susceptibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
